molecular formula C12H15BrO3 B4073054 [2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol

[2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol

Cat. No.: B4073054
M. Wt: 287.15 g/mol
InChI Key: OGJOKWXLMKSYLE-UHFFFAOYSA-N
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Description

[2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, an ethoxy group, and a prop-2-en-1-yloxy group attached to a phenyl ring, with a methanol group at the para position

Properties

IUPAC Name

(2-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-7,14H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJOKWXLMKSYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol can be achieved through a multi-step process:

    Bromination: The starting material, 4-ethoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethoxyphenol.

    Allylation: The brominated product is then subjected to allylation using allyl bromide and a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group.

    Methanol Addition: Finally, the intermediate compound is treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.

Major Products:

    Oxidation: Formation of [2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]carboxylic acid.

    Reduction: Formation of [5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

[2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactivity: The presence of reactive functional groups (bromine, methanol, and allyl groups) allows it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

    [2-Bromo-4-ethoxyphenol]: Lacks the prop-2-en-1-yloxy group, resulting in different reactivity and applications.

    [2-Bromo-5-ethoxyphenol]: Lacks both the prop-2-en-1-yloxy and methanol groups, leading to distinct chemical properties.

    [2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzoic acid]:

Uniqueness: [2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol
Reactant of Route 2
[2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methanol

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